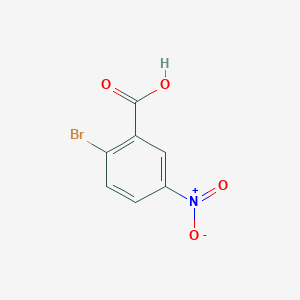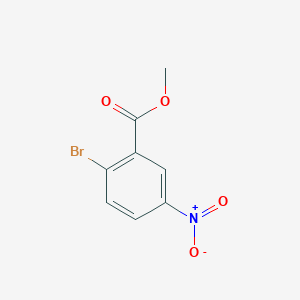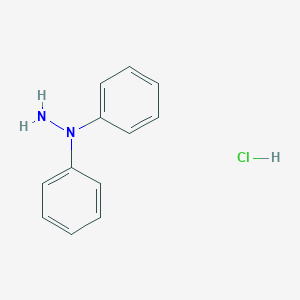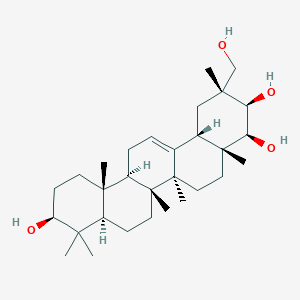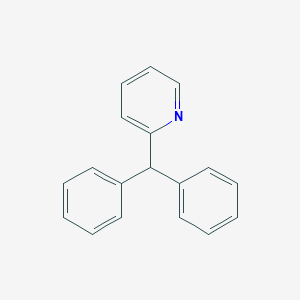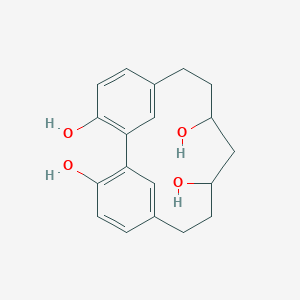
Alnusdiol
Vue d'ensemble
Description
Alnusdiol is a compound isolated from the barks of Alnus japonica .
Synthesis Analysis
Alnusdiol is a cyclic diarylheptanoid . The cyclic diarylheptanoids alnusonol, alnusdiol, and alnusone always co-occur with the corresponding acyclic derivatives hannokinin, (+)-hannokinol, and platyphyllenone . The absolute configuration of alnusdiol upon the biphenyl axis was determined by X-ray and CD analysis to be S, and two additional chiral centers in the heptane skeleton were determined to be 3S,5S .Molecular Structure Analysis
Alnusdiol is a diarylheptanoid, a natural product with a 1,7-diphenylheptane structural skeleton . The Alnusdiol molecule contains a total of 47 bond(s). There are 25 non-H bond(s), 12 multiple bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 2 hydroxyl group(s), 2 aromatic hydroxyl(s), and 2 secondary alcohol(s) .Applications De Recherche Scientifique
Anticancer Activity
Diarylheptanoids, natural products with a 1,7-diphenylheptane structural skeleton, are the dominant constituents in the genus Alnus . Their anticancer effect has been brought into focus . Alnusdiol, being a diarylheptanoid, may also exhibit anticancer properties.
Antioxidative Activity
Diarylheptanoids, including Alnusdiol, have drawn attention due to their physiological activities, especially their antioxidative activities .
Traditional Medicine
The plants in the genus Alnus are commonly used as traditional medicines . Alnus hirsuta Turcz., indigenously distributed in Korea, China, Japan, and Russia, has been used in Oriental medicine as a remedy for fever, haemorrhages, burn injuries, diarrhea, and alcoholism .
Functional Food
Alnus japonica, a famous medical herb in China, Japan, and Korea, contains abundant diarylheptanoid derivatives, including Alnusdiol . It is also consumed as a functional food in health drinks .
Anti-inflammatory Properties
Natural withanolides, a class of compounds that Alnusdiol belongs to, are known for their anti-inflammatory properties .
Anti-bacterial Properties
Withanolides, including Alnusdiol, are known for their anti-bacterial properties .
Anti-leishmaniasis Properties
Withanolides, including Alnusdiol, are known for their anti-leishmaniasis properties .
Drug Development
Phytochemicals, including Alnusdiol, are a rich resource for small molecule drug discovery and have provided leads for several approved drugs and those entering clinical trials .
Safety and Hazards
When handling Alnusdiol, avoid dust formation and breathing vapors, mist, or gas . In case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes . If Alnusdiol comes into contact with skin, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes .
Mécanisme D'action
Target of Action
Alnusdiol is a natural diterpene alcohol compound . It exhibits good scavenging activities against 2, 2-diphenyl-1-picryhydrazyl (DPPH), showing moderate anti-oxidant effects . Therefore, the primary targets of Alnusdiol are likely to be reactive oxygen species (ROS) and free radicals in the body.
Pharmacokinetics
It is known that alnusdiol is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and chloroform, but difficult to dissolve in water . This suggests that its bioavailability may be influenced by factors such as the route of administration and the presence of certain solvents or carriers.
Propriétés
IUPAC Name |
tricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,11,17-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c20-14-5-1-12-3-7-18(22)16(9-12)17-10-13(4-8-19(17)23)2-6-15(21)11-14/h3-4,7-10,14-15,20-23H,1-2,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQBDYGHWGZJOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)CCC(CC1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563195 | |
| Record name | Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,11,17-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alnusdiol | |
CAS RN |
56973-51-4 | |
| Record name | Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,11,17-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



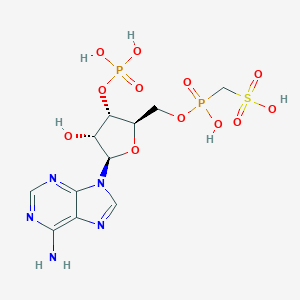
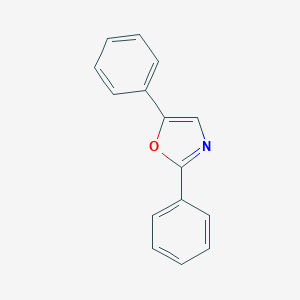

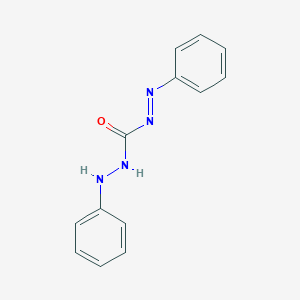
![2-Hydrazinyl-1H-benzo[d]imidazol-1-amine](/img/structure/B146867.png)


